2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid is a chemical compound with the molecular formula and a molecular weight of 257.67 g/mol. It is characterized by the presence of a chloro-substituted phenoxy group, an acetamido group, and an acetic acid moiety, making it versatile in various chemical applications. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The compound can be synthesized through various methods, primarily involving the reaction of 4-chloro-2-methylphenol with chloroacetic acid under alkaline conditions. This synthesis pathway is essential for producing the compound in both laboratory and industrial settings.
2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid falls under the classification of organic compounds, specifically within the categories of phenoxyacetic acids and amides. Its structural characteristics position it as a potential intermediate in organic synthesis and a subject of pharmacological research.
The synthesis of 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid typically involves several steps:
The reaction can be summarized as follows:
The molecular structure of 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid can be represented using various notations:
InChI=1S/C11H12ClNO4/c1-7-4-8(12)2-3-9(7)17-6-10(14)13-5-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16)CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=O)CThe compound's key data includes:
2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid can undergo several types of chemical reactions:
The specific reagents and conditions for these reactions include:
These reactions are crucial for modifying the compound's structure for desired applications in research and industry.
The mechanism of action for 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid involves its interaction with biological targets that may lead to therapeutic effects:
The physical properties of 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
The applications of 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid span various fields:
This compound represents a significant area of interest for both academic research and industrial applications due to its diverse functional properties and potential benefits in various fields.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: